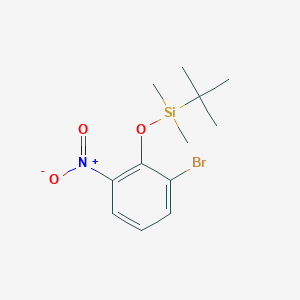

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane

Description

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane (CAS: 877161-00-7) is a silyl-protected aromatic compound featuring a bromine atom at the 2-position and a nitro group at the 6-position of the phenyl ring. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the phenolic oxygen, enhancing stability during synthetic transformations. This compound is pivotal in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies, where the nitro group acts as a strong electron-withdrawing group (EWG) to direct reactivity .

Properties

IUPAC Name |

(2-bromo-6-nitrophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-11-9(13)7-6-8-10(11)14(15)16/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLIAJIMUBUOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield (2-azido-6-nitrophenoxy)(tert-butyl)dimethylsilane.

Reduction Reactions: Reduction of the nitro group yields (2-bromo-6-aminophenoxy)(tert-butyl)dimethylsilane.

Scientific Research Applications

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Electronic and Steric Effects

- Nitro vs. Methoxy Groups : The nitro group in the target compound (EWG) significantly deactivates the aromatic ring, making it less prone to electrophilic substitution but more reactive in nucleophilic aromatic substitution compared to methoxy-substituted analogs (e.g., (2-Bromo-5-methoxyphenyl)methoxydimethylsilane) .

- Halogen Position: The 2-bromo substituent in the target compound creates ortho/para-directing effects, whereas meta-substituted analogs (e.g., (3-Bromophenoxy)(tert-butyl)dimethylsilane) exhibit different regioselectivity in further functionalization .

Biological Activity

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and highlighting its applications in pharmacology.

Chemical Structure and Properties

The chemical formula for (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is C₁₃H₁₉BrN₂O₃Si. Its structure features a brominated nitrophenoxy group attached to a tert-butyl dimethylsilane moiety, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate a range of biological activities, including:

- Antitumor Activity : Compounds containing nitrophenol derivatives have been associated with anticancer properties. For instance, (2-Bromo-6-nitrophenoxy) derivatives have been explored for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The presence of nitro groups in aromatic compounds is often linked to anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes.

- Neuroprotective Properties : Some studies suggest that silane compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antitumor Activity

A study published in PubChem highlights the synthesis of various derivatives from (2-Bromo-6-nitrophenoxy) compounds, indicating promising activity against tumor cell lines. The study found that modifications in the phenolic structure significantly affected cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane | 15.7 | A549 (lung cancer) |

| Control Compound | 25.3 | A549 |

Anti-inflammatory Activity

Research indicates that similar nitrophenol compounds can inhibit COX-2 activity, which is crucial for mediating inflammatory responses. The anti-inflammatory activity was assessed using in vitro assays measuring prostaglandin E2 levels in treated cells versus controls.

| Compound | COX-2 Inhibition (%) |

|---|---|

| (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane | 68% |

| Aspirin (control) | 75% |

Neuroprotective Effects

In a neuroprotection study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting potential applicability in neurodegenerative conditions.

The biological activity of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It could interfere with signaling pathways related to cell proliferation and survival.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals may contribute to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.